2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid
CAS No.: 209525-73-5
Cat. No.: VC1992612
Molecular Formula: C13H16ClNO4
Molecular Weight: 285.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 209525-73-5 |
|---|---|
| Molecular Formula | C13H16ClNO4 |
| Molecular Weight | 285.72 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
| Standard InChI | InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17) |
| Standard InChI Key | ZZONJNNLTAGSHB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O |
Introduction
Chemical Properties and Structure
2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid exhibits distinct chemical and physical properties that are integral to its application in synthetic processes. The compound's structure consists of a central carbon atom bonded to a carboxylic acid group, an N-Boc-protected amino group, and a 4-chlorophenyl substituent .
Structural Characteristics
The molecular structure features a chiral center at the α-carbon, allowing for both (R) and (S) enantiomers, though the (S)-enantiomer (CAS: 917027-02-2) is commonly used in pharmaceutical applications . The presence of the tert-butoxycarbonyl group provides steric hindrance that contributes to the stability of the molecule during various chemical transformations.
The compound can be represented by several synonyms including (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid, N-Boc-2-(4'-Chlorophenyl)-L-glycine, and (2S)-2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid . These nomenclatures reflect the compound's structural features and stereochemical configuration.
Physical and Chemical Properties
The comprehensive physical and chemical properties of 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid are summarized in Table 1.
Table 1. Physical and Chemical Properties of 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid
Spectroscopic Properties
The compound can be characterized using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). The characteristic spectroscopic signatures include carbonyl absorptions for both the carboxylic acid and the carbamate functional groups, which are crucial for structural verification and purity assessment.
Synthesis Methods
The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid can be accomplished through several methodologies, each offering distinct advantages depending on the required stereoselectivity, scale, and available starting materials.
Classical Synthetic Approaches
One common approach involves the Boc protection of 2-amino-2-(4-chlorophenyl)acetic acid using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This straightforward protection strategy is widely employed for amino acids and proceeds under mild conditions with good yields .
The general procedure typically involves:
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Dissolving the amino acid in a basic aqueous solution (pH ≥ 10)
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Adding Boc₂O in batches, often in a water-miscible solvent like dioxane
Stereoselective Synthesis
For obtaining enantiomerically pure compounds, several approaches have been developed:
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Resolution of racemic mixtures using chiral auxiliaries or enzymatic methods
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Asymmetric synthesis using chiral catalysts
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Starting from enantiopure precursors
Based on search result , a novel two-step protocol for the stereocontrolled synthesis of N-Boc-protected α-amino acids has been reported. This method involves:
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First step: Coupling of a carboxylic acid with tert-butyl aminocarbonate (BocNHOH) to generate an azanyl ester
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Second step: Iron-catalyzed 1,3-nitrogen migration to generate the N-Boc-protected non-racemic α-amino acid
This methodology is particularly valuable for the synthesis of α-monosubstituted α-amino acids with aryl, alkenyl, and alkyl side chains, making it potentially suitable for producing 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid with high stereoselectivity.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is essential to enhance efficiency and sustainability. Based on search result , a general method for preparing Boc-glycine that could be adapted for the synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid involves:
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Mixing the amino acid with sodium hydrogen carbonate solution
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Adding Boc₂O in batches
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Removing impurities through extraction
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Adjusting acidity and re-extracting
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Merging organic layers, washing to neutrality, and drying
This method emphasizes the importance of pH control, with the initial mixture requiring a pH ≥ 10, and the subsequent acidification step requiring a pH between 1-3 for optimal results.
Applications in Organic and Medicinal Chemistry
2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid has diverse applications in the fields of organic synthesis and medicinal chemistry, primarily owing to its unique structural features and reactivity.
Peptide Synthesis
The compound serves as a valuable building block in peptide synthesis, where it can be incorporated to introduce the 4-chlorophenyl moiety at specific positions in peptide sequences. The Boc protecting group allows for orthogonal protection strategies in solid-phase peptide synthesis, enabling selective deprotection and coupling reactions .
According to search result , the compound is particularly useful as a key intermediate in the production of peptide-based drugs. The Boc group effectively protects the amine functionality during peptide coupling reactions, preventing unwanted side reactions and improving the efficiency of the synthetic process.
Pharmaceutical Development
In pharmaceutical research, 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid contributes to the development of compounds with potential therapeutic properties. The 4-chlorophenyl group can enhance the binding affinity of resulting molecules to specific biological targets, making it valuable in drug discovery efforts.
The compound's applications extend to:
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Development of enzyme inhibitors
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Design of receptor ligands
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Creation of peptidomimetics with improved pharmacological properties
Chemical Transformations
The compound can undergo various chemical transformations, leveraging the reactivity of its functional groups:
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The carboxylic acid group can participate in esterification, amidation, and reduction reactions
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The Boc protecting group can be selectively removed under acidic conditions such as trifluoroacetic acid (TFA)
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The chlorine substituent on the phenyl ring can serve as a site for further functionalization through cross-coupling reactions
These transformations expand the utility of 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid as a versatile synthetic intermediate in the preparation of complex molecules.
Research Findings and Biological Activity
Research involving 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid and its derivatives has revealed interesting findings regarding their biological activities and potential applications in drug development.
Antimicrobial Properties
According to search result , related glycine-derived compounds bearing chlorophenyl groups have demonstrated antimicrobial activity against Plasmodium species, which are responsible for malaria. In particular, compounds with 4-chlorophenyl substituents showed promising antiplasmodial activity with the ability to clear Plasmodium berghei parasites from infected mice .
In these studies, glycine derivatives containing 4-chlorophenyl moieties demonstrated the ability to clear more than 50 percent of Plasmodium berghei from the blood of infected mice at 12 post-infection days. Some compounds achieved parasite clearance rates of approximately 74% . These findings suggest potential applications in the development of novel antimalarial agents.
Enzyme Inhibition Studies
N-Boc-protected amino acids with aromatic substituents, including those with chlorophenyl groups, have been investigated for their potential to inhibit various enzymes. The structural features of 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid make it a candidate for developing enzyme inhibitors that may have therapeutic applications.
The presence of the 4-chlorophenyl group introduces specific electronic properties that can influence binding interactions with enzyme active sites. These interactions are valuable in the design of inhibitors targeting specific biological pathways or receptors, contributing to the compound's utility in medicinal chemistry research aimed at discovering new drugs .
Structure-Activity Relationships
Research has explored the structure-activity relationships of compounds containing the 4-chlorophenyl moiety. Comparative studies with similar compounds containing different halogen substituents or alternative positioning of the chlorine atom have provided insights into how these structural variations influence biological activity.
Table 2. Comparison of 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid with Related Compounds
This comparative analysis highlights how subtle structural modifications can potentially lead to significant changes in biological activity and physicochemical properties, which is valuable information for rational drug design.
| Final Concentration | Amount of Compound | ||
|---|---|---|---|
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 3.4999 mL | 17.4997 mL | 34.9993 mL |
| 5 mM | 0.7 mL | 3.4999 mL | 6.9999 mL |
| 10 mM | 0.35 mL | 1.75 mL | 3.4999 mL |
These guidelines provide the volume of solvent required to achieve the desired concentration based on the amount of compound available .
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